molecular formula C10H22O6 B1679283 Pentaethylene glycol CAS No. 4792-15-8

Pentaethylene glycol

Cat. No.: B1679283
CAS No.: 4792-15-8
M. Wt: 238.28 g/mol
InChI Key: JLFNLZLINWHATN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentaethylene glycol, also known as 3,6,9,12-Tetraoxatetradecane-1,14-diol , is a polyethylene glycol . It is primarily used as an intermediate in the synthesis of cyclic and noncyclic polyethers, complexing agents, and immobilized phase-transfer catalysts .

Mode of Action

This compound is known to interact with its targets via surface coordination and hydrogen bonding . This interaction allows it to form an ultra-thin layer on surfaces, which is useful in various applications.

Biochemical Pathways

For instance, they can transport glycolytic intermediates across the mitochondrial inner membrane, linking the cytosolic and mitochondrial branches of glycolysis .

Pharmacokinetics

It’s known that polyethylene glycols have negligible intestinal absorption with increasing molecular mass , which could influence the bioavailability of this compound.

Result of Action

Its ability to form ultra-thin layers via surface coordination and hydrogen bonding suggests that it could influence the properties of surfaces it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 184 °C/2 mmHg , and its density is 1.126 g/mL at 25 °C , indicating that temperature and pressure could affect its physical state and therefore its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve the desired chain length .

Industrial Production Methods: In industrial settings, this compound is produced using similar polymerization techniques but on a larger scale. The process involves the continuous addition of ethylene oxide to a reactor containing ethylene glycol and a catalyst. The reaction conditions are carefully monitored to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Pentaethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentaethylene glycol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific chain length, which provides a balance between solubility and reactivity. Compared to polyethylene glycol, it has a more defined structure and specific applications. Triethylene glycol and tetraethylene glycol have shorter chains, making them less viscous and slightly less reactive .

Properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFNLZLINWHATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4027579
Record name Pentaethylene glycol
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Molecular Weight

238.28 g/mol
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Physical Description

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS]
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diol
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Record name Pentaethylene glycol
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CAS No.

4792-15-8, 113894-92-1
Record name Pentaethylene glycol
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Record name 3,6,9,12-Tetraoxatetradecane-1,14-diol
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Record name 3,6,9,12-Tetraoxatetradecane-1,14-diol
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Record name Pentaethylene glycol
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Record name 3,6,9,12-tetraoxatetradecane-1,14-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Studies have shown that incorporating pentaethylene glycol-thermally treated graphene nanofluids into flat-plate solar collectors can enhance their energy efficiency. This improvement stems from the enhanced thermophysical properties of the nanofluids, including increased thermal conductivity, which promotes more efficient heat transfer within the collector. [, , ]

A: this compound binds to the human Tim44 C-terminal domain at two potential membrane-binding sites: a large hydrophobic cavity and a conserved loop near Pro308. This binding may induce conformational changes in the Tim44 protein, potentially affecting its function in mitochondrial protein import. []

A: Molecular dynamics simulations reveal that this compound monododecyl ether (C12E5) disrupts the aggregation of PBS-PF2T in water. This disruption leads to the formation of cylindrical phases at various temperatures, showcasing the potential of this compound derivatives in controlling the self-assembly of polyelectrolytes. []

ANone: The molecular formula of this compound is C10H22O6, and its molecular weight is 238.30 g/mol.

A: Studies on styrene-based ionomers containing this compound reveal that it acts as a polar plasticizer. This plasticizing effect reduces the glass transition temperature of the ionic clusters within the ionomer, thereby influencing its mechanical properties. []

A: Yes, research suggests that this compound, particularly when immobilized on a polymer support (PSpentaEG), can function as an efficient catalyst for nucleophilic fluorination reactions. PSpentaEG enhances the nucleophilicity of alkali metal fluorides, facilitating the fluorination process, and allows for simplified purification and potential catalyst recycling. [, ]

A: Yes, molecular dynamics simulations have been extensively employed to investigate the behavior of this compound in various systems. For example, simulations have provided insights into the adsorption behavior of this compound monododecyl ether at the air/water interface [] and its interaction with the human Tim44 protein. [] These simulations help researchers understand the molecular-level interactions and dynamics of this compound in different environments.

A: While this compound itself is generally considered stable, its derivatives, especially ethoxylated alcohols like C12E5, are susceptible to oxidation. Autoxidation of C12E5 can lead to the formation of hydroperoxides, some of which have been identified as potential allergens. Therefore, controlling storage, transportation, and handling conditions is crucial to minimizing the formation of these oxidation products. []

A: A range of analytical techniques have been employed to study this compound and its derivatives. These include: - Nuclear Magnetic Resonance (NMR): Used to elucidate the structure of this compound hydroperoxides formed during autoxidation. [] - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Employed to analyze and identify various oxidation products in autoxidized this compound ether mixtures. [] - Neutron Reflectometry: Used to study the adsorption behavior and layer structure of this compound ethers at various interfaces, such as air/water [, , ] and polymer/water interfaces. [] - Dynamic Light Scattering (DLS): Used to determine the size and shape of micelles formed by this compound ethers in solution. [, , ] - Surface Tension Measurements: Used to investigate the surface activity of this compound ethers and their interactions with other molecules at interfaces. [, , ] - Calorimetry: Employed to determine thermodynamic parameters such as enthalpy changes associated with micelle formation and adsorption processes involving this compound ethers. [, ]

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